[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
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Overview
Description
[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound with a unique structure that includes a hexahydrofurofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the hexahydrofurofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step may involve the use of amination reactions, where an amino group is introduced into the molecule.
Nitration: The nitrate group can be introduced through nitration reactions, often using nitric acid or other nitrating agents.
Formation of the hydrochloride salt: This is typically achieved by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.
Pathways: The compound could influence various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be compared with similar compounds such as:
- (3S,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride .
- (3S,3aR,6R,6aS)-6-(nitrooxy)hexahydrofuro[3,2-b]furan-3-yl acetate .
- (3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate .
These compounds share structural similarities but differ in functional groups, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the amino, nitrate, and hydrochloride groups in this compound may confer distinct properties and applications.
Properties
CAS No. |
81786-21-2 |
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Molecular Formula |
C6H11ClN2O5 |
Molecular Weight |
226.61 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C6H10N2O5.ClH/c7-3-1-11-6-4(13-8(9)10)2-12-5(3)6;/h3-6H,1-2,7H2;1H/t3-,4-,5+,6+;/m0./s1 |
InChI Key |
LOMNCGCSWAZYOQ-SIQASLMSSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])N.Cl |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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